Derricin

描述

Derricin is a naturally occurring chalcone, a type of flavonoid, found in the plant Angelica keiskei Koidzumi. It is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions

Derricin can be synthesized via a [1,3]-sigmatropic rearrangement of chalcone ether using montmorillonite K10 as a catalyst. This method, however, shows relatively low rearrangement yield . Another approach involves the water-accelerated [3,3]-sigmatropic rearrangement reaction, which has been developed for the synthesis of similar compounds .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and extraction from natural sources.

化学反应分析

Types of Reactions

Derricin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.

科学研究应用

Introduction to Derricin

This compound is a naturally occurring chalcone derived from the plant Lonchocarpus sericeus. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the various applications of this compound, emphasizing its role in modulating biological pathways, particularly the Wnt/β-catenin signaling pathway, which is crucial in the development of colorectal cancer.

Anticancer Properties

This compound has been extensively studied for its anticancer effects, especially against colorectal cancer (CRC). Research indicates that this compound inhibits cell proliferation and induces apoptosis in CRC cell lines by targeting the Wnt/β-catenin signaling pathway.

Comparative Efficacy Against Other Compounds

This compound has been compared with other chalcones and compounds in terms of its effectiveness against CRC. In studies involving both this compound and derricidin (a related compound), it was observed that both exhibit similar mechanisms of action but with varying potency across different CRC cell lines.

| Compound | Cell Line | Concentration | % Cell Viability Reduction |

|---|---|---|---|

| This compound | HCT116 | 20 μM | 58% |

| Derricidin | HCT116 | 50 μM | 65% |

| This compound | DLD-1 | 100 μM | Significant after 48h |

| Derricidin | DLD-1 | 50 μM | Strong reduction after 18h |

Potential as a Chemotherapeutic Agent

The ability of this compound to selectively target cancer cells while sparing normal cells is a significant advantage. Research indicates that it can induce apoptosis specifically in CRC cells with wild-type p53 while having less effect on normal colon cells .

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits various biological activities:

- Antioxidant Effects : Chalcones are known for their antioxidant properties, which can contribute to their overall therapeutic potential.

- Anti-inflammatory Properties : Some studies suggest that this compound may also play a role in reducing inflammation, although this requires further investigation.

Study on Wnt/β-Catenin Modulation

A pivotal study focused on the effects of this compound on the Wnt/β-catenin signaling pathway highlighted its potential as a novel therapeutic agent for CRC. The researchers utilized luciferase reporter assays to demonstrate that both this compound and derricidin significantly inhibited Wnt reporter activity in HCT116 cells .

In Vivo Studies

While most studies have been conducted in vitro, preliminary animal studies using Xenopus embryos have provided insights into the effects of this compound on developmental processes influenced by Wnt signaling. These findings suggest that this compound could have broader implications beyond cancer therapy .

作用机制

Derricin exerts its effects primarily by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting this pathway, this compound reduces cell viability and induces cell cycle arrest in cancer cells . It also affects the distribution of β-catenin within the cell, further modulating the pathway’s activity .

相似化合物的比较

Similar Compounds

Derricidin: Another chalcone found in Angelica keiskei Koidzumi, which also inhibits the Wnt/β-catenin signaling pathway.

4-Hydroxythis compound: A derivative of this compound with similar biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

This compound is unique due to its potent inhibition of the Wnt/β-catenin signaling pathway, making it a valuable compound for cancer research. Its ability to modulate this pathway distinguishes it from other chalcones and flavonoids.

生物活性

Derricin, a chalcone derivative, has garnered significant attention in the field of pharmacology due to its diverse biological activities. This article delves into the various pharmacological effects of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a naturally occurring compound found in several plant species, particularly within the genus Lonchocarpus. It is classified as a chalcone, a type of flavonoid known for its wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Inhibition of Cell Proliferation

Research indicates that this compound exhibits potent anticancer activity by inhibiting the growth of colorectal cancer (CRC) cells. A study demonstrated that treatment with this compound significantly reduced cell viability in various CRC cell lines (HCT116, DLD-1, and IEC-18) in a dose-dependent manner. The effective concentrations ranged from 20 μM to 100 μM over 24 to 72 hours .

Table 1: Effects of this compound on Cell Viability

| Cell Line | Concentration (μM) | Time (h) | % Viability Reduction |

|---|---|---|---|

| HCT116 | 100 | 24 | 30% |

| HCT116 | 20 | 48 | 58% |

| DLD-1 | 100 | 48 | Significant reduction |

| IEC-18 | 100 | 18 | Notable reduction |

This compound's mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival. In treated HCT116 cells, a notable shift in β-catenin localization was observed, with increased cytoplasmic and membrane staining compared to controls. This indicates that this compound disrupts the nuclear translocation of β-catenin, thereby inhibiting its role in promoting cell division .

Figure: β-Catenin Localization Changes

- Control Cells : Predominantly nuclear β-catenin.

- This compound-Treated Cells : Reduced nuclear β-catenin with increased cytoplasmic localization.

Induction of Cell Cycle Arrest

This compound also induces cell cycle arrest in CRC cells. In HCT116 cells, treatment with this compound resulted in a decrease in the proportion of cells in the G1/G0 phase and an accumulation in the S and G2/M phases, indicating an interruption in normal cell cycle progression. This effect was less pronounced in IEC-18 cells .

Antiplatelet Activity

In addition to its anticancer effects, this compound has been shown to possess antiplatelet activity. It inhibits cyclooxygenase (COX) activity, leading to decreased production of thromboxane A2 and prostaglandins, which are key mediators in platelet aggregation. This property suggests potential applications for this compound in cardiovascular health .

Case Studies and Clinical Implications

While most studies focus on laboratory findings, there are emerging case studies exploring the clinical implications of this compound's biological activities. For instance, its application in treating inflammatory conditions and cancer is being investigated through various clinical trials aimed at assessing safety and efficacy .

属性

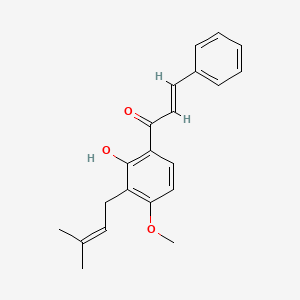

IUPAC Name |

(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O3/c1-15(2)9-11-18-20(24-3)14-12-17(21(18)23)19(22)13-10-16-7-5-4-6-8-16/h4-10,12-14,23H,11H2,1-3H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGRVRIPKPTWTO-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38965-77-4, 34211-25-1 | |

| Record name | Derricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038965774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。